7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Overview
Description
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in various scientific fields. This compound is characterized by its molecular formula C11H8ClNO3 and a molecular weight of 237.64 g/mol. It features a quinoline core substituted with a chlorine atom at the 7th position, a hydroxyl group at the 4th position, a methyl group at the 8th position, and a carboxylic acid group at the 3rd position .
Preparation Methods
The synthesis of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Hydroxylation: The hydroxyl group at the 4th position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide (H2O2) or sodium hydroxide (NaOH).
Methylation: The methyl group at the 8th position can be introduced using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Carboxylation: The carboxylic acid group at the 3rd position can be introduced through carboxylation reactions using carbon dioxide (CO2) under high pressure.
Chemical Reactions Analysis
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. Additionally, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid can be compared with other similar compounds such as:
7-Chloro-4-hydroxy-2-methylquinoline: This compound differs by having a methyl group at the 2nd position instead of the 8th position.
6-Chloro-4-hydroxy-8-methylquinoline: This compound has the chlorine atom at the 6th position instead of the 7th position.
8-Chloro-4-hydroxy-6-methylquinoline: This compound has the chlorine atom at the 8th position and the methyl group at the 6th position.
These structural differences can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
7-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGXAPARJYAEQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303260 | |
Record name | 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405923-50-4 | |
Record name | 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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